

A Comparative Analysis of Saponins from Liriope spicata and Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriope spicata (Thunb.) Lour. and Ophiopogon japonicus (L.f.) Ker-Gawl. are two perennial herbs widely used in traditional medicine, particularly in East Asia. Their tuberous roots, known as "Maidong," are often used interchangeably, though they originate from different species. Phytochemical investigations have revealed that steroidal saponins are among the primary bioactive constituents responsible for their therapeutic effects. This guide provides a comprehensive comparative analysis of the saponins found in these two plants, supported by experimental data on their chemical composition and pharmacological activities.

Comparative Phytochemical Profile

Both Liriope spicata and Ophiopogon japonicus are rich in steroidal saponins, but there are notable differences in their composition and the relative abundance of specific compounds. Ophiopogon japonicus is characterized by a high content of various homoisoflavonoids alongside steroidal saponins, while Liriope spicata is particularly rich in a diverse range of steroidal saponins.[1][2]

A key distinguishing feature is the presence of **liriopesides B** exclusively in Liriope spicata var. prolifera.[3][4] Conversely, ophiopogonin D and ophiopogonin D' are found in higher concentrations in certain varieties of Ophiopogon japonicus.[3][4] These differences in saponin profiles contribute to variations in their pharmacological activities.

Table 1: Ouantitative Comparison of Major Saponins

Saponin	Ophiopogon japonicus (Zhemaidong - ZMD) (mg/g)	Ophiopogon japonicus (Chuanmaidon g - CMD) (mg/g)	Liriope spicata var. prolifera (SMD) (mg/g)	Reference
Ophiopojaponin C	0.23 ± 0.03	0.15 ± 0.01	0.18 ± 0.01	[4]
Ophiopogonin D	1.13 ± 0.11	2.58 ± 0.20	0.88 ± 0.07	[4]
Liriopesides B	Not Detected	Not Detected	0.45 ± 0.04	[4]
Ophiopogonin D'	1.95 ± 0.15	4.32 ± 0.34	1.23 ± 0.10	[4]

Comparative Pharmacological Activities

The distinct saponin profiles of Liriope spicata and Ophiopogon japonicus lead to differences in their biological effects. Both exhibit anti-inflammatory, anticancer, and cardioprotective properties, among others.

Anti-inflammatory Activity

Saponins from both plants have demonstrated significant anti-inflammatory effects.[5][6] Steroidal glycosides isolated from the fibrous roots of both species showed inhibitory activity against neutrophil respiratory burst.[5] Saponins from Ophiopogon japonicus, such as ruscogenin and ophiopogonin D, have been identified as key contributors to its anti-inflammatory properties.[7] The anti-inflammatory mechanisms of Ophiopogon japonicus saponins involve the inhibition of inflammatory signaling pathways.[7]

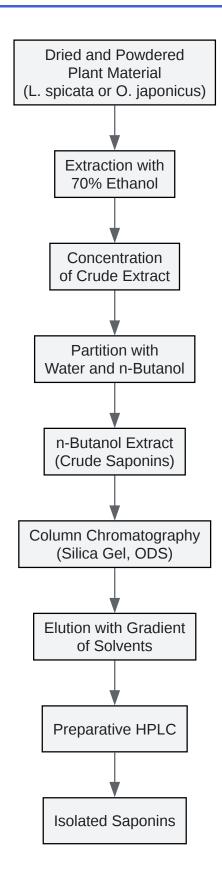
Anticancer Activity

Extracts from both Ophiopogon japonicus and Liriope spicata have shown cytotoxic effects against various cancer cell lines.[3] Notably, the anticancer effects of Ophiopogon japonicus were found to be stronger than those of Liriope spicata against A2780 human ovarian cancer cells, which may be attributed to the significant anticancer potential of ophiopogonin D' and

homoisoflavonoids present in O. japonicus.[3][4] Several novel steroidal saponins with cytotoxic activities have been isolated from Ophiopogon japonicus.[8][9]

Cardioprotective Effects

Saponins from Ophiopogon japonicus have been extensively studied for their cardioprotective effects. They have been shown to ameliorate doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory responses.[10][11] The mechanisms involve the regulation of signaling pathways such as p38 MAPK.[10]


Sedative and Hypnotic Effects

Total and purified saponins from Liriope spicata have been shown to possess sedative and hypnotic effects, potentially through the modulation of serotonergic and GABAergic systems. [12]

Experimental Protocols Extraction and Isolation of Saponins

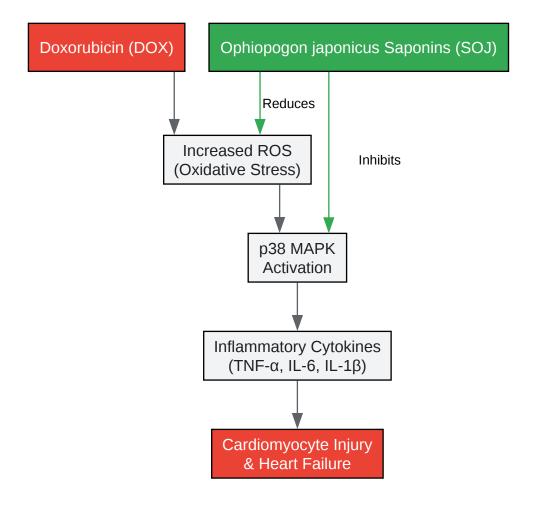
A general workflow for the extraction and isolation of saponins from Liriope spicata and Ophiopogon japonicus is outlined below. The specific solvents and chromatographic techniques may vary depending on the target saponins.

Click to download full resolution via product page

Figure 1. General workflow for saponin extraction and isolation.

Quantitative Analysis by HPLC-DAD-ELSD

A reliable method for the simultaneous determination of multiple saponins and other components is High-Performance Liquid Chromatography with Diode Array Detection and Evaporative Light Scattering Detection (HPLC-DAD-ELSD).[3][4]


Chromatographic Conditions:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with acetonitrile and water is common.
- Detection: DAD is used for quantifying compounds with UV absorption (like homoisoflavonoids), while ELSD is suitable for detecting saponins which often lack a strong chromophore.
- Quantification: The external standard method is used for quantification based on calibration curves of reference compounds.

Signaling Pathway Cardioprotective Mechanism of Ophiopogon japonicus Saponins

Saponins from Ophiopogon japonicus (SOJ) exert their cardioprotective effects in doxorubicin (DOX)-induced cardiotoxicity by mitigating oxidative stress and inflammation. This involves the downregulation of the p38 MAPK signaling pathway.

Click to download full resolution via product page

Figure 2. Cardioprotective signaling pathway of *O. japonicus* saponins.

Conclusion

Liriope spicata and Ophiopogon japonicus are valuable sources of bioactive steroidal saponins. While they share some similarities in their chemical constituents and pharmacological activities, significant differences exist in their saponin profiles, which in turn influences their therapeutic potential. Ophiopogon japonicus is distinguished by the presence of a wider variety of homoisoflavonoids and higher concentrations of certain saponins like ophiopogonin D and D', contributing to its potent anticancer and cardioprotective effects. In contrast, Liriope spicata is characterized by the exclusive presence of **liriopesides B** and a rich diversity of other steroidal saponins.

For researchers and drug development professionals, the choice between these two plants should be guided by the specific therapeutic application and the target saponins. Further

research is warranted to fully elucidate the structure-activity relationships of the individual saponins and their mechanisms of action. The development of standardized extracts with consistent saponin profiles is crucial for ensuring the quality and efficacy of herbal medicines derived from these plants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 4. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidal sapogenins and glycosides from the fibrous roots of Ophiopogon japonicus and Liriope spicata var. prolifera with anti-inflammatory activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. impactfactor.org [impactfactor.org]
- 8. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus
 (L. f.) Ker-Gawl RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Cytotoxic steroidal saponins from Ophiopogon japonicus PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory

response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sedative and hypnotic effects of the saponins from a traditional edible plant Liriope spicata Lour. in PCPA-induced insomnia mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Saponins from Liriope spicata and Ophiopogon japonicus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2972119#comparative-analysis-of-saponins-from-liriope-spicata-and-ophiopogon-japonicus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com